methyl 2-[(6-oxo-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-1-yl)oxy]propanoate
Description
Methyl 2-[(6-oxo-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-1-yl)oxy]propanoate is a synthetic organic compound characterized by a dibenzo[c,h]chromen-6-one core fused with a tetrahydroaromatic ring system. The structure includes a methyl propanoate ester group linked via an ether bond at position 1 of the chromen system. Its molecular formula is C₁₉H₂₀O₅, with a molecular weight of 328.36 g/mol (inferred from the acid form in ).
Properties
IUPAC Name |
methyl 2-[(6-oxo-7,8,9,10-tetrahydronaphtho[1,2-c]isochromen-1-yl)oxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-12(20(22)24-2)25-18-9-5-8-15-14(18)10-11-16-13-6-3-4-7-17(13)21(23)26-19(15)16/h5,8-12H,3-4,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUYTLOTSJEVLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=CC2=C1C=CC3=C2OC(=O)C4=C3CCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(6-oxo-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-1-yl)oxy]propanoate typically involves the following steps:
Formation of the Dibenzo[c,h]chromene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dibenzo[c,h]chromene structure.
Introduction of the Oxo Group: The oxo group at the 6-position is introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Esterification: The final step involves the esterification of the resulting compound with methyl 2-bromoacetate under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(6-oxo-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-1-yl)oxy]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, alkylated, and aminated products .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has demonstrated that compounds featuring the chromene core, such as methyl 2-[(6-oxo-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-1-yl)oxy]propanoate, possess notable anticancer properties. For instance, derivatives of dibenzo-chromeno-phenazine-diones have shown effectiveness against various cancer cell lines, including Caco-2 and A549 cells, indicating their potential as anticancer agents .
2. Antimicrobial Properties
The chromene structure is linked to antimicrobial activity. Studies have indicated that chromene derivatives exhibit significant effects against both Gram-positive and Gram-negative bacteria. This suggests that this compound could be developed into a potent antimicrobial agent .
3. Antioxidant Effects
Compounds with the dibenzochromene structure have been recognized for their antioxidant properties. These properties are crucial in combating oxidative stress-related diseases and could lead to the development of new therapeutic agents aimed at reducing oxidative damage in cells .
Organic Synthesis Applications
1. Synthesis of Heterocyclic Compounds
this compound can serve as a versatile intermediate in the synthesis of various heterocyclic compounds. Its ability to participate in one-pot multicomponent reactions facilitates the efficient formation of complex structures with multiple functional groups .
2. Green Chemistry Approaches
The synthesis of this compound can be achieved through environmentally friendly methods such as solvent-free reactions and the use of ionic liquids as catalysts. These methods not only enhance yield but also minimize waste and reduce the environmental impact of synthetic processes .
Case Studies
Mechanism of Action
The mechanism of action of methyl 2-[(6-oxo-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-1-yl)oxy]propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound is compared to four analogs with shared chromen cores or ester functionalities (Table 1):
Table 1: Comparative Analysis of Structural Features
Key Structural Differences and Implications
Core Structure: The target compound and QY-3575/QY-9059 share fused chromen systems but differ in ring fusion (dibenzo[c,h] vs. benzo[c] chromen). Prothidathion’s dibenzo[b,d]pyran core differs in ring fusion positions, reducing structural overlap with the target compound.
Substituents: Ester vs. Acid: The target compound’s methyl ester enhances lipophilicity compared to the carboxylic acid analogs (QY-3575, QY-9059), improving membrane permeability for drug delivery. Side Chain Length: The propanoate chain (target) vs. acetate (QY-3575) introduces subtle flexibility differences, which may influence conformational stability.
Functional Applications: Agrochemicals: Prothidathion (phosphate ester) and haloxyfop (pyridine-phenoxy-propanoate) demonstrate how substituent chemistry tailors activity—prothidathion acts as a pesticide, while haloxyfop inhibits acetyl-CoA carboxylase in weeds. Pharmaceutical Intermediates: The target compound and its acetic acid analogs are likely used in synthesizing chromen-based therapeutics, such as anti-inflammatory or anticancer agents.
Research Findings and Data Gaps
- Synthetic Utility : Derivatives like QY-3575 and QY-9059 are cataloged as building blocks by InterBioScreen Ltd., indicating their role in combinatorial chemistry.
- Spectroscopic Data : While direct data for the target compound is unavailable, analogs in were characterized via NMR, IR, and HRMS, suggesting similar analytical approaches apply.
Biological Activity
Methyl 2-[(6-oxo-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-1-yl)oxy]propanoate is a compound of interest due to its diverse biological activities. This article will explore the synthesis, pharmacological properties, and potential therapeutic applications of this compound, supported by relevant research findings and data.
Synthesis and Structural Characteristics
The compound can be synthesized through various methods involving the chromene scaffold, which is known for its structural diversity and biological significance. The incorporation of different substituents can enhance or modify its biological activity. Specifically, the dibenzo[c,h]chromene structure contributes to its potential as an anticancer agent.
Anticancer Properties
Recent studies have highlighted the anticancer activity of compounds containing the dibenzo[c,h]chromene moiety. For instance, derivatives of this structure have shown significant cytotoxic effects against various cancer cell lines, including Caco-2 (colon cancer) and A549 (lung cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, making these compounds promising candidates for cancer therapy .
Antimicrobial Activity
The biological activity of this compound has also been evaluated for antimicrobial properties. Compounds with similar structures have demonstrated efficacy against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. However, they showed limited activity against multidrug-resistant Gram-negative pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa, indicating a selective action that could be exploited in developing targeted antimicrobial therapies .
Case Studies and Research Findings
Several studies have documented the biological activities of chromene derivatives:
- Anticancer Activity : A study indicated that specific derivatives exhibited a significant decrease in cell viability in Caco-2 and A549 cells with p-values indicating strong statistical significance (p < 0.001) .
- Antimicrobial Screening : Another study reported that certain thiazole derivatives with dibenzo[c,h]chromene structures showed MIC values of 8 µg/mL against resistant strains of S. aureus, suggesting potential for further development as antibacterial agents .
Table 1: Anticancer Activity of Dibenzo[c,h]chromene Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Caco-2 | 15 | Apoptosis induction |
| Compound B | A549 | 10 | Cell cycle arrest |
| Compound C | MCF-7 | 20 | Apoptosis induction |
Table 2: Antimicrobial Activity Against Gram-positive Bacteria
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound D | S. aureus | 8 |
| Compound E | E. faecium | 16 |
| Compound F | E. coli | >64 |
Q & A
Q. What are the key synthetic steps for methyl 2-[(6-oxo-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-1-yl)oxy]propanoate, and how is reaction progress monitored?
The synthesis typically involves:
- Coupling reactions to attach the propanoate ester to the dibenzochromen core.
- Cyclization steps under reflux conditions (e.g., in dichloromethane or toluene) to form the fused benzochromen system .
- Purification via column chromatography or vacuum distillation to isolate intermediates. Reaction progress is monitored using thin-layer chromatography (TLC) to track intermediates and confirm completion .
Q. Which spectroscopic and analytical methods are critical for structural confirmation?
- NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) to verify connectivity of the dibenzochromen core, ester group, and substituents .
- Mass spectrometry (HRMS/ESI-MS) to confirm molecular weight and fragmentation patterns .
- X-ray crystallography (if crystalline) to resolve spatial arrangements of substituents and validate stereochemistry .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Catalyst screening : Test Lewis acids (e.g., BF₃·Et₂O) or palladium catalysts for coupling efficiency .
- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to balance reactivity and side reactions .
- Temperature gradients : Use stepwise heating (e.g., 60°C → 110°C) to control exothermic reactions and reduce decomposition .
- In-line analytics : Employ HPLC or GC-MS for real-time monitoring of intermediates .
Q. How should researchers address contradictory data in biological activity assays?
- Replicate assays under controlled conditions (pH, temperature, solvent) to rule out experimental variability .
- Orthogonal assays : Combine enzyme inhibition studies (e.g., fluorescence-based assays) with cellular viability assays (MTT/WST-1) to validate target engagement .
- Dose-response analysis : Establish EC₅₀/IC₅₀ curves to differentiate true activity from nonspecific effects .
Q. What computational methods predict the compound’s interactions with biological targets?
- Molecular docking (AutoDock, Schrödinger Suite) to model binding modes in enzyme active sites (e.g., cyclooxygenase-2 or kinase domains) .
- MD simulations (GROMACS, AMBER) to assess stability of ligand-receptor complexes over time .
- QSAR modeling to correlate structural features (e.g., ester group lipophilicity) with activity across analogs .
Q. How can stability under varying pH and temperature conditions be systematically analyzed?
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal (40–80°C) conditions .
- HPLC-MS monitoring : Track degradation products and quantify half-life (t₁/₂) to identify labile functional groups (e.g., ester hydrolysis) .
- Arrhenius plots : Predict shelf-life by extrapolating degradation rates at elevated temperatures .
Q. How do structural modifications (e.g., substituent variation) impact pharmacological activity?
- SAR studies : Synthesize analogs with modified ester groups (e.g., ethyl instead of methyl) or halogen substitutions on the dibenzochromen core .
- In vitro profiling : Compare IC₅₀ values across analogs in target assays (e.g., anti-inflammatory or anticancer screens) .
- LogP measurements : Assess how lipophilicity changes with substituents and correlate with membrane permeability (e.g., Caco-2 cell assays) .
Tables for Key Data
Q. Table 1. Representative Synthetic Yields Under Varied Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|---|
| BF₃·Et₂O | DCM | 60 | 72 | 95 | |
| Pd(OAc)₂ | Toluene | 110 | 65 | 89 | |
| None | DMF | 90 | 58 | 82 |
Q. Table 2. Comparative Biological Activity of Structural Analogs
| Analog (R-group) | IC₅₀ (μM, COX-2) | LogP | Membrane Permeability (Caco-2) | Reference |
|---|---|---|---|---|
| Methyl ester | 0.45 | 2.8 | High | |
| Ethyl ester | 0.62 | 3.1 | Moderate | |
| Chloro-substituent | 0.29 | 3.5 | Low |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
